molecular formula C9H8ClN5O2 B11788405 Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11788405
M. Wt: 253.64 g/mol
InChI Key: SQZPEAXFGCUEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a chlorine atom and a triazole ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common method includes the reaction of 6-chloropyridazine with hydrazine derivatives to form the hydrazone intermediate. This intermediate is then subjected to cyclization reactions to form the triazole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the triazole or pyridazine rings.

    Substitution: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazine-triazole compounds.

Scientific Research Applications

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application, but common targets include nucleic acids and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridazin-3-yl)-2-(4-fluorophenyl)acetonitrile
  • 6-Chloropyridazin-3-yl derivatives

Uniqueness

Methyl 2-(6-chloropyridazin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its combination of a chloropyridazine and a triazole ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C9H8ClN5O2

Molecular Weight

253.64 g/mol

IUPAC Name

methyl 2-(6-chloropyridazin-3-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C9H8ClN5O2/c1-5-8(9(16)17-2)14-15(13-5)7-4-3-6(10)11-12-7/h3-4H,1-2H3

InChI Key

SQZPEAXFGCUEGN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=C1C(=O)OC)C2=NN=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.